D-Alaninamide, D-phenylalanyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-phenylalanyl-3-(2-naphthalenyl)-
Overview
Description
BIM-23056 is a linear octapeptide that acts as a potent antagonist of somatostatin receptors, specifically targeting somatostatin receptor 3 and somatostatin receptor 5. It has been widely used in scientific research due to its high affinity and selectivity for these receptors .
Mechanism of Action
- In particular, BIM 23056 selectively targets sst3 and sst5 receptors . These receptors play a crucial role in modulating various physiological processes.
Target of Action: Somatostatin Receptors (sst3 and sst5)
Biochemical Pathways: Downstream Effects
Biochemical Analysis
Biochemical Properties
BIM 23056 has been identified as a potent and selective antagonist for the somatostatin receptor 5 (sst5) and sst3 . It interacts with these receptors with Ki values of 5.7 (sst5), 10.8 (sst3), and shows less affinity for other somatostatin receptors . The nature of these interactions involves binding to the receptors, thereby inhibiting their function .
Molecular Mechanism
BIM 23056 exerts its effects at the molecular level by binding to the somatostatin receptors, specifically sst5 and sst3 . This binding inhibits the function of these receptors, thereby influencing the biochemical pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: BIM-23056 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of BIM-23056 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative high-performance liquid chromatography, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: BIM-23056 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Cleavage Reagents: Trifluoroacetic acid, water, triisopropylsilane
Major Products: The major product of the synthesis is the linear octapeptide BIM-23056. During cleavage, side products such as truncated peptides and protecting group remnants may be formed, which are removed during purification .
Scientific Research Applications
BIM-23056 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and receptor-ligand interactions.
Biology: Employed in the investigation of somatostatin receptor functions and signaling pathways.
Medicine: Utilized in preclinical studies to explore its potential therapeutic effects on diseases involving somatostatin receptors, such as neuroendocrine tumors.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting somatostatin receptors
Comparison with Similar Compounds
BIM-23014: Another somatostatin receptor antagonist with a different receptor selectivity profile.
BIM-23120: A somatostatin receptor agonist with high affinity for somatostatin receptor 2 and somatostatin receptor 5.
Comparison: BIM-23056 is unique in its high selectivity for somatostatin receptor 3 and somatostatin receptor 5, making it a valuable tool for studying these specific receptors. In contrast, BIM-23014 and BIM-23120 have different selectivity profiles, targeting other somatostatin receptor subtypes .
Properties
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H81N11O9/c1-44(2)63(71(91)81-61(39-47-22-10-5-11-23-47)67(87)77-58(64(74)84)41-49-29-32-50-24-12-13-25-51(50)36-49)82-66(86)57(28-16-17-35-72)76-70(90)62(42-52-43-75-56-27-15-14-26-54(52)56)80-69(89)60(40-48-30-33-53(83)34-31-48)79-68(88)59(38-46-20-8-4-9-21-46)78-65(85)55(73)37-45-18-6-3-7-19-45/h3-15,18-27,29-34,36,43-44,55,57-63,75,83H,16-17,28,35,37-42,72-73H2,1-2H3,(H2,74,84)(H,76,90)(H,77,87)(H,78,85)(H,79,88)(H,80,89)(H,81,91)(H,82,86)/t55-,57+,58-,59+,60+,61+,62-,63+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTPBEUWKCLZGU-OOSWLFMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CC=CC=C8)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CC=CC=C8)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H81N11O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1232.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.